![molecular formula C12H12N2O3 B2774676 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid CAS No. 869716-05-2](/img/structure/B2774676.png)
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid” is a compound with the CAS Number: 869716-05-2 . It has a molecular weight of 232.24 . The IUPAC name for this compound is 3-(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3/c1-14-10(6-7-11(15)16)13-9-5-3-2-4-8(9)12(14)17/h2-6,13H,7H2,1H3,(H,15,16) . This compound has been found in the ubiquitin binding pocket of the HDAC6 zinc-finger domain .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Quinazolinones, including our compound of interest, have demonstrated antibacterial potential. Researchers have explored their ability to inhibit bacterial growth and combat infections. The compound’s structure can be modified to enhance its antibacterial efficacy. For more details, refer to the work by Molnar et al .
Neurological Applications
Interestingly, quinazolinones have been studied in the context of neurological disorders. Some derivatives exhibit anticonvulsant properties, suggesting a potential role in managing epilepsy and related conditions. Our compound’s impact on neuronal tissues warrants further exploration .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is the HDAC6 zinc-finger domain . HDAC6 plays a central role in the recruitment of protein aggregates for lysosomal degradation . It is a promising target for combination therapy with proteasome inhibitors in multiple myeloma .
Mode of Action
The compound binds in the ubiquitin binding pocket of the HDAC6 zinc-finger domain . This pharmacological displacement of ubiquitin from the zinc-finger ubiquitin-binding domain (ZnF-UBD) of HDAC6 is an underexplored alternative to catalytic inhibition . The compound induces a conformational remodeling of the binding site where the primary binding pocket opens up onto a ligand-able secondary pocket that may be exploited to increase potency .
Biochemical Pathways
The compound affects the protein degradation pathway by interacting with HDAC6 . By displacing ubiquitin from the ZnF-UBD of HDAC6, it influences the recruitment of protein aggregates for lysosomal degradation . This can have downstream effects on cellular homeostasis and the response to proteotoxic stress .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of protein degradation pathways . By targeting HDAC6, it can potentially influence the degradation of protein aggregates, which could have implications for diseases like multiple myeloma .
Eigenschaften
IUPAC Name |
3-(3-methyl-4-oxoquinazolin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10(6-7-11(15)16)13-9-5-3-2-4-8(9)12(14)17/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGWMRNLTMHSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | |
CAS RN |
869716-05-2 |
Source
|
Record name | 3-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.